2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide
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Overview
Description
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a sulfamoylphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine with an appropriate β-keto ester or β-diketone.
Attachment of the sulfamoylphenethyl group: This can be done via a nucleophilic substitution reaction where the sulfamoyl group is introduced to the phenethylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfamoylphenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways, especially those involving oxidative stress or sulfamoylation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the benzo[d][1,3]dioxole moiety might interact with enzymes involved in oxidative stress, while the isoxazole ring could modulate receptor activity. The sulfamoylphenethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid: This compound shares the benzo[d][1,3]dioxole and isoxazole moieties but lacks the sulfamoylphenethyl group.
1-(1,3-benzodioxol-5-yl)-2-propanol: Similar benzo[d][1,3]dioxole structure but different functional groups.
2-(1,3-benzodioxol-5-yl)ethanamine: Another compound with the benzo[d][1,3]dioxole moiety, used in different applications.
Uniqueness
The presence of the sulfamoylphenethyl group in 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide distinguishes it from similar compounds, potentially enhancing its solubility, bioavailability, and overall pharmacokinetic profile.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c21-30(25,26)16-4-1-13(2-5-16)7-8-22-20(24)11-15-10-18(29-23-15)14-3-6-17-19(9-14)28-12-27-17/h1-6,9-10H,7-8,11-12H2,(H,22,24)(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFVFEHWNGFRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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